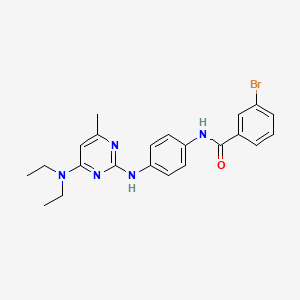

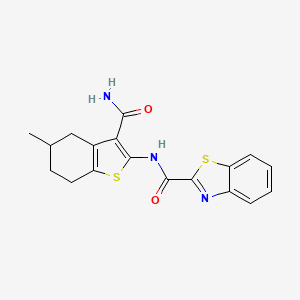

![molecular formula C19H18N6O5 B2943986 2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 893937-65-0](/img/structure/B2943986.png)

2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It’s a complex organic molecule that contains several functional groups and rings, including a triazolopyrimidine core, a dimethoxyphenyl group, and a furan ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A three-step reaction sequence was used to synthesize derivatives of the new ring system . This process involved five reactive centers (amide, amine, carbonyl, azide, and alkyne) and was performed using cyclohexane, cyclohexene, and norbornene β-amino amides .Molecular Structure Analysis

The stereochemistry and relative configurations of the synthesized compounds were determined by 1D and 2D NMR spectroscopy and X-ray crystallography .Applications De Recherche Scientifique

Antiasthma Agents

- Triazolopyrimidines, a class to which the compound belongs, have been identified as potential antiasthma agents. A study by Medwid et al. (1990) found that compounds like 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines effectively inhibit mediator release, indicating their potential use in asthma treatment (Medwid et al., 1990).

Radioligand Imaging

- A study by Dollé et al. (2008) highlighted the use of a similar compound, DPA-714, labeled with fluorine-18 for positron emission tomography (PET) imaging. This application is significant in neurology and oncology research (Dollé et al., 2008).

Amplifiers of Phleomycin

- Compounds such as s-triazolo[4,3-a]pyridines and pyrimidines have been studied for their role in amplifying the effects of phleomycin, an antibiotic, against E. coli. This is evidenced by a study conducted by Brown et al. (1978) (Brown et al., 1978).

Synthesis of Heterocyclic Compounds

- Research by Lockhart and Sowell (1996) on the synthesis of substituted furo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines showcases the chemical versatility and potential for creating novel compounds in this class (Lockhart & Sowell, 1996).

Antimicrobial Activities

- Farghaly (2008) explored the antimicrobial potential of triazolopyrimidines, which can be an avenue for developing new antimicrobial agents (Farghaly, 2008).

Insecticidal Properties

- A study by Fadda et al. (2017) demonstrated the insecticidal efficacy of heterocycles incorporating a thiadiazole moiety, similar in structure to the compound , against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Anticancer Activity

- Horishny et al. (2021) investigated the anticancer activity of related compounds, indicating the potential use of these compounds in cancer research (Horishny et al., 2021).

Mécanisme D'action

Target of Action

Similar compounds with a [1,2,3]triazolo[4,5-d]pyrimidine scaffold have been reported to inhibit enzymes like lsd1 and c-Met kinase . These enzymes play crucial roles in cellular processes such as gene expression and signal transduction, respectively.

Mode of Action

Compounds with similar structures have been found to intercalate dna , which can disrupt the normal functioning of the DNA molecule and lead to cell death. This makes them potential anticancer agents .

Biochemical Pathways

For instance, LSD1 is involved in histone demethylation, a process crucial for gene expression . On the other hand, c-Met kinase is involved in several signaling pathways that regulate cell growth and survival .

Pharmacokinetics

In silico admet profiles have been used to evaluate similar compounds . These profiles can provide insights into the compound’s bioavailability, which is crucial for its effectiveness as a drug.

Result of Action

Similar compounds have shown anti-proliferative effects against various cancer cell lines . This suggests that this compound might also have potential anticancer properties.

Orientations Futures

The compound and its derivatives could be further explored for their biological activities. For instance, their potential as inhibitors of proteins associated with various diseases could be investigated . Additionally, quantitative structure-activity relationship (QSAR) studies could be performed to predict their anti-cancer effects .

Propriétés

IUPAC Name |

2-[3-(3,4-dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O5/c1-28-14-6-5-12(8-15(14)29-2)25-18-17(22-23-25)19(27)24(11-21-18)10-16(26)20-9-13-4-3-7-30-13/h3-8,11H,9-10H2,1-2H3,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLAAWONAZIJLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCC4=CC=CO4)N=N2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Ethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2943908.png)

![5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[2.3]hexane-1-carboxylic acid](/img/structure/B2943910.png)

![Ethyl 5,7-dichloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B2943911.png)

amino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B2943912.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[c][1,2,5]thiadiazole-5-carboxylate](/img/structure/B2943916.png)

![5-[(E)-(4-bromophenyl)methylidene]-2-imino-1-methyltetrahydro-4H-imidazol-4-one](/img/structure/B2943919.png)